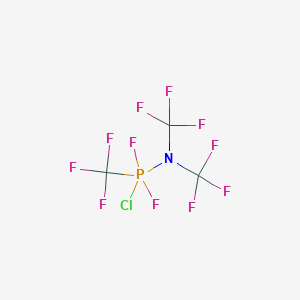
1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-lambda~5~-phosphanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-lambda~5~-phosphanamine is a complex organophosphorus compound. It is characterized by the presence of multiple fluorine atoms and a phosphorus center, making it a unique and potentially valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-lambda~5~-phosphanamine typically involves the reaction of phosphorus trichloride with difluoromethylamine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive and potentially hazardous reagents. The process would likely include steps for purification and isolation of the final product to ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-lambda~5~-phosphanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Scientific Research Applications
1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-lambda~5~-phosphanamine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-lambda~5~-phosphanamine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s multiple fluorine atoms can form strong hydrogen bonds and electrostatic interactions, influencing the activity of these targets. The phosphorus center can also participate in various chemical reactions, further modulating the compound’s biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-phosphine: Similar structure but lacks the lambda5 designation.
1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-phosphorane: Similar structure but with different oxidation state of phosphorus.
Uniqueness
1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-lambda~5~-phosphanamine is unique due to its specific arrangement of fluorine atoms and the lambda5 designation, which indicates a particular oxidation state and coordination environment of the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61558-09-6 |
|---|---|
Molecular Formula |
C3ClF11NP |
Molecular Weight |
325.45 g/mol |
IUPAC Name |
N-[chloro-difluoro-(trifluoromethyl)-λ5-phosphanyl]-1,1,1-trifluoro-N-(trifluoromethyl)methanamine |
InChI |
InChI=1S/C3ClF11NP/c4-17(14,15,3(11,12)13)16(1(5,6)7)2(8,9)10 |
InChI Key |
ZRDPZNRYVNUYGD-UHFFFAOYSA-N |
Canonical SMILES |
C(N(C(F)(F)F)P(C(F)(F)F)(F)(F)Cl)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















